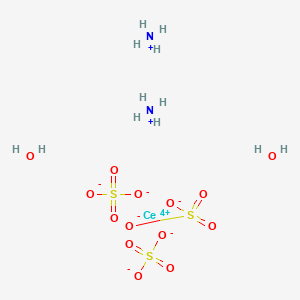

Diammonium cerium(IV) sulfate dihydrate

Description

Diammonium cerium(IV) sulfate dihydrate (CAS: 10378-47-9) is an inorganic compound with the molecular formula Ce(NH₄)₄(SO₄)₄·2H₂O and a molecular weight of 632.55 g/mol . It is a yellow-orange crystalline solid with a melting point of 130°C and is classified as an ACS reagent with a purity of ≥94% . Key impurities include ≤0.01% Fe and ≤0.03% phosphate (PO₄³⁻) .

This compound is widely used in volumetric analysis due to its stable oxidation state (Ce⁴⁺ → Ce³⁺) and solubility in dilute sulfuric acid . It also serves as a catalyst in organic synthesis and redox reactions. Safety data indicate it is a skin, eye, and respiratory irritant (Hazard Code: Xi; H315-H319-H335) .

Properties

Molecular Formula |

CeH12N2O14S3 |

|---|---|

Molecular Weight |

500.4 g/mol |

IUPAC Name |

diazanium;cerium(4+);trisulfate;dihydrate |

InChI |

InChI=1S/Ce.2H3N.3H2O4S.2H2O/c;;;3*1-5(2,3)4;;/h;2*1H3;3*(H2,1,2,3,4);2*1H2/q+4;;;;;;;/p-4 |

InChI Key |

HUVXDYKGRYROPX-UHFFFAOYSA-J |

Canonical SMILES |

[NH4+].[NH4+].O.O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Ce+4] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Diammonium cerium(IV) sulfate dihydrate can be synthesized by reacting cerium(IV) oxide (CeO₂) with sulfuric acid (H₂SO₄) and ammonium sulfate ((NH₄)₂SO₄). The reaction typically occurs under controlled temperature and pH conditions to ensure the formation of the desired product. The general reaction is as follows: [ \text{CeO}_2 + 2\text{H}_2\text{SO}_4 + (NH_4)_2\text{SO}_4 + 2\text{H}_2\text{O} \rightarrow (NH_4)_4\text{Ce(SO}_4)_4 \cdot 2\text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using high-purity reagents. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and filtration .

Chemical Reactions Analysis

Types of Reactions: Diammonium cerium(IV) sulfate dihydrate primarily undergoes oxidation reactions due to its strong oxidizing nature. It can also participate in substitution reactions under specific conditions.

Common Reagents and Conditions:

Oxidation Reactions: Common reagents include organic compounds such as alcohols, ketones, and aldehydes. The reactions typically occur in acidic conditions, often using sulfuric acid as the medium.

Substitution Reactions: These reactions may involve ligands that can replace the sulfate groups under controlled conditions.

Major Products:

Oxidation Reactions: The major products are often oxidized forms of the starting materials, such as carboxylic acids from alcohols.

Substitution Reactions: The products depend on the substituting ligands but generally include new cerium complexes

Scientific Research Applications

Diammonium cerium(IV) sulfate dihydrate has a wide range of applications in scientific research:

Chemistry: It is used as an oxidizing agent in organic synthesis, particularly in the oxidation of alcohols to aldehydes and ketones.

Biology: The compound is employed in various biochemical assays to study oxidative stress and redox reactions in biological systems.

Medicine: It is used in the synthesis of pharmaceutical intermediates and in the development of diagnostic reagents.

Industry: The compound is utilized in the production of specialty chemicals, catalysts, and in the etching of electronic components

Mechanism of Action

The primary mechanism by which diammonium cerium(IV) sulfate dihydrate exerts its effects is through electron transfer reactions. As a strong oxidizing agent, it accepts electrons from other compounds, leading to their oxidation. The cerium(IV) ion (Ce⁴⁺) is reduced to cerium(III) (Ce³⁺) in the process. This electron transfer is facilitated by the high oxidation potential of the cerium(IV) ion, making it effective in various redox reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Cerium(IV) Sulfate Tetrahydrate (Ce(SO₄)₂·4H₂O)

- CAS : 13590-82-4 (anhydrous) or 18923-36-9 (tetrahydrate; conflicting sources) .

- Purity : ≥98% assay as Ce(SO₄)₂·H₂O, with ≤0.005% Fe and ≤0.003% Pb .

- Applications : Analytical reagent for iodometric titrations and catalyst in sulfuric acid media .

- Key Differences: Lacks ammonium ions, reducing solubility in aqueous solutions compared to the diammonium form. Higher thermal stability (calcined at 600°C in Ce/ZnO synthesis) .

Cerium(IV) Ammonium Sulfate (Anhydrous)

- CAS : 13840-04-5 .

- Purity : 99% (REO basis).

- Applications : Industrial oxidation processes and research.

- Key Differences :

Diammonium Cerium(IV) Nitrate Dihydrate

- CAS : 12125-48-3 .

- Formula: Ce(NH₄)₂(NO₃)₆·2H₂O.

- Purity : 99.99% (REO basis).

- Applications : Stronger oxidizing agent than sulfate derivatives, used in aggressive redox reactions .

Diammonium Cobalt(II) Sulfate

- CAS : 13586-38-4 .

- Formula : Co(NH₄)₂(SO₄)₂.

- Applications : Electroplating and educational demonstrations.

- Key Differences :

Data Tables

Table 1: Comparative Properties of Cerium(IV) Compounds

*CAS discrepancies exist between anhydrous and hydrated forms.

Table 2: Impurity Profiles

| Compound | Fe (%) | PO₄³⁻ (%) | Cl⁻ (%) | Heavy Metals (Pb, %) |

|---|---|---|---|---|

| This compound | ≤0.01 | ≤0.03 | N/A | N/A |

| Cerium(IV) sulfate tetrahydrate | ≤0.005 | ≤0.01 | ≤0.001 | ≤0.003 |

Research Findings

- Photocatalysis: Ce/ZnO nanocomposites (synthesized from cerium(IV) sulfate tetrahydrate) demonstrate enhanced hydrogen production under UV light due to Ce³⁺/Ce⁴⁺ redox cycling .

- Analytical Chemistry: this compound shows superior reproducibility in ferrous ion quantification compared to non-ammonium cerium salts .

- Safety : The ammonium sulfate dihydrate’s low heavy metal content (<0.01%) makes it preferable for pharmaceutical applications over nitrate variants .

Notes

- CAS Discrepancies : Some sources conflate anhydrous and hydrated cerium(IV) sulfate under CAS 13590-82-4. Verify with authoritative databases like PubChem.

- Abbreviations Avoided : Full chemical names are used per user guidelines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.